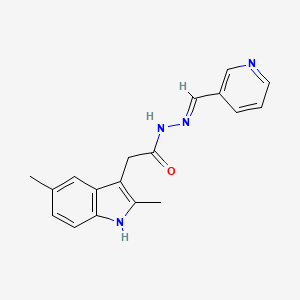
2-(2,5-dimethyl-1H-indol-3-yl)-N'-(3-pyridinylmethylene)acetohydrazide
Overview
Description
2-(2,5-dimethyl-1H-indol-3-yl)-N'-(3-pyridinylmethylene)acetohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-indol-3-yl)-N'-(3-pyridinylmethylene)acetohydrazide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in various metabolic pathways. It has also been suggested that the compound may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2,5-dimethyl-1H-indol-3-yl)-N'-(3-pyridinylmethylene)acetohydrazide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to inhibit the replication of certain viruses. In addition, it has been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2,5-dimethyl-1H-indol-3-yl)-N'-(3-pyridinylmethylene)acetohydrazide in lab experiments include its broad-spectrum antimicrobial and antiviral activities, as well as its potential use as a fluorescent probe for the detection of metal ions. However, the limitations of using this compound in lab experiments include its cytotoxicity and potential side effects.
Future Directions
There are several future directions for the study of 2-(2,5-dimethyl-1H-indol-3-yl)-N'-(3-pyridinylmethylene)acetohydrazide. These include:
1. Further investigation of the mechanism of action of this compound.
2. Development of new synthetic methods for the production of this compound.
3. Investigation of the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and viral infections.
4. Investigation of the potential use of this compound as a fluorescent probe for the detection of metal ions.
5. Investigation of the potential use of this compound as a pesticide or herbicide.
Conclusion:
In conclusion, 2-(2,5-dimethyl-1H-indol-3-yl)-N'-(3-pyridinylmethylene)acetohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions. Further investigation of this compound may lead to the development of new therapeutic agents and diagnostic tools for the treatment and detection of various diseases.
Scientific Research Applications
2-(2,5-dimethyl-1H-indol-3-yl)-N'-(3-pyridinylmethylene)acetohydrazide has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, antiviral, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-12-5-6-17-16(8-12)15(13(2)21-17)9-18(23)22-20-11-14-4-3-7-19-10-14/h3-8,10-11,21H,9H2,1-2H3,(H,22,23)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFZVJLYHYFQIL-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CC(=O)NN=CC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=C2CC(=O)N/N=C/C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



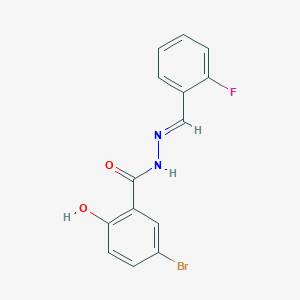
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(3-methylphenoxy)acetohydrazide](/img/structure/B3855188.png)
![1-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3855189.png)
![4-methyl-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3855192.png)
![2-methyl-4-({[(4-methylphenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B3855197.png)
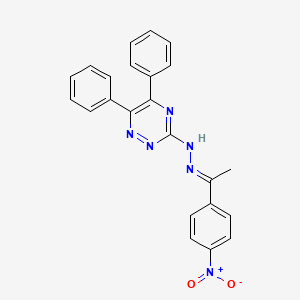
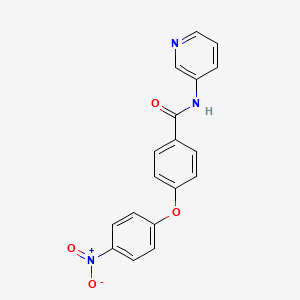
![1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione](/img/structure/B3855209.png)

![2-[1-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-3-phenyl-2-propen-1-yl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3855231.png)
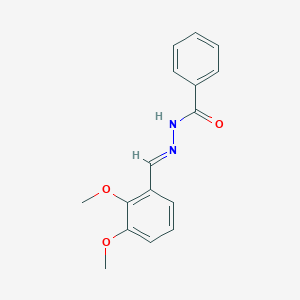
![4-[2-(1-methylpropylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3855252.png)

![N'-[1-(2-naphthyl)ethylidene]methanesulfonohydrazide](/img/structure/B3855275.png)